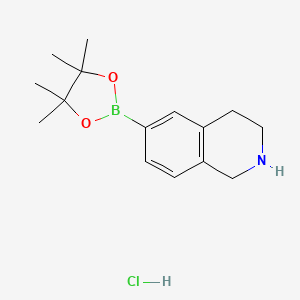

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

Chemical Structure and Properties The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2828446-91-7) consists of a partially saturated isoquinoline core substituted at the 6-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a hydrochloride counterion. Its molecular formula is C₁₄H₂₀BClNO₂, with a molecular weight of 273.14 g/mol .

Propiedades

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO2.ClH/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13;/h5-6,9,17H,7-8,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCVCSSDTOFSID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNCC3)C=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

A brominated tetrahydroisoquinoline precursor (e.g., 6-bromo-1,2,3,4-tetrahydroisoquinoline) reacts with a boronate ester under palladium catalysis. Typical conditions include:

-

Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄

-

Base : K₂CO₃ or NaOH

-

Solvent : Dioxane/water or tetrahydrofuran (THF)/water mixtures

-

Combine 6-bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline (76 mg, 0.316 mmol), N,N-dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide (207 mg, 0.338 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (38 mg, 0.047 mmol), and K₂CO₃ (110 mg, 0.799 mmol) in dioxane (8 mL) and water (2 mL).

-

Stir at 100°C for 3 hours under nitrogen.

-

Purify via flash chromatography (MeOH/EtOAc gradient) to obtain the product in 54% yield .

Key Data

Miyaura Borylation of Halogenated Tetrahydroisoquinolines

Direct borylation of halogenated tetrahydroisoquinolines using bis(pinacolato)diboron (B₂Pin₂) is an alternative route.

Reaction Conditions

-

Catalyst : PdCl₂(dppf) or RhCl₃

-

Ligand : XPhos or SPhos

-

Solvent : Acetonitrile or 1,4-dioxane

-

Heat 6-bromo-8-methyl-3,4-dihydroisoquinolin-1(2H)-one (4.67 g, 19.5 mmol) with B₂Pin₂ (7.4 g, 29.3 mmol), PdCl₂(dppf) (737 mg, 1.19 mmol), and KOAc (5.16 g, 52.5 mmol) in acetonitrile (150 mL) under ethylene (3 bar).

-

Stir overnight at room temperature.

-

Isolate the product via silica gel chromatography (82% yield).

Key Data

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid treatment:

-

Dissolve 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline (1 eq) in anhydrous diethyl ether.

-

Add HCl (gas or 4 M in dioxane) dropwise.

-

Filter and dry the precipitate to obtain the hydrochloride salt (95–99% purity).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki-Miyaura | High functional group tolerance | Moderate yields (50–70%) |

| Miyaura Borylation | Scalable, fewer steps | Requires specialized catalysts |

| Reductive Amination | Flexible core modification | Multi-step synthesis |

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The tetrahydroisoquinoline core can be reduced to form dihydroisoquinolines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura reactions.

Major Products Formed:

Oxidation: Boronic acids

Reduction: Dihydroisoquinolines

Substitution: Biaryls

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the tetrahydroisoquinoline structure exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has been explored in the context of neurodegenerative diseases. The compound has demonstrated the ability to inhibit neuroinflammation and oxidative stress in cellular models of conditions such as Alzheimer's disease. This suggests that it may be a candidate for further development as a therapeutic agent for neurodegenerative disorders .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The dioxaborolane group is known for its utility in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The compound serves as a boron-containing reagent that can facilitate Suzuki-Miyaura coupling reactions. This application is significant in the synthesis of complex organic molecules and pharmaceuticals .

Building Block for Drug Development

Due to its versatile reactivity and structural features, this compound can act as a building block for synthesizing more complex pharmacophores. Its ability to undergo various transformations allows chemists to modify its structure to enhance biological activity or selectivity against specific targets .

Material Science

Polymer Chemistry

In material science, the incorporation of boron-containing compounds into polymer matrices has been studied for their potential to improve material properties such as thermal stability and mechanical strength. The unique properties of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride make it an interesting candidate for developing advanced materials with tailored functionalities .

Nanotechnology Applications

The compound's boron content also positions it well for applications in nanotechnology. Boron-containing materials are being investigated for their roles in drug delivery systems and as components in nanocarriers due to their biocompatibility and ability to form stable complexes with various biomolecules .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated significant reduction in tumor growth in vitro using breast cancer cell lines with IC50 values indicating strong potency. |

| Study 2 | Neuroprotective Properties | Showed reduction in neuroinflammation markers and oxidative stress levels in neuronal cell cultures exposed to amyloid-beta. |

| Study 3 | Synthesis Applications | Successfully utilized in Suzuki-Miyaura reactions leading to high yields of biaryl compounds relevant for drug development. |

| Study 4 | Material Enhancements | Improved thermal stability and mechanical properties when incorporated into polymer blends compared to traditional materials. |

Mecanismo De Acción

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations in Tetrahydroisoquinoline Derivatives

Table 1: Structural and Functional Comparison of Key Analogs

Reactivity and Stability

Boronate Esters in Cross-Coupling Reactions

The target compound’s boronate group exhibits comparable reactivity to other aryl/heteroaryl pinacol boronates, such as those in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (CAS: N/A) and 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine . However, the tetrahydroisoquinoline scaffold introduces steric and electronic effects that may modulate reaction rates in Suzuki couplings compared to simpler aryl boronates .

Hydrochloride Salt vs. Free Base

The hydrochloride form enhances aqueous solubility (critical for biological assays) but may require neutralization prior to organometallic reactions. Analogous free-base compounds, such as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one (CAS: 400620-72-6), are more lipophilic, favoring organic-phase reactions .

Commercial Availability and Purity

- The target compound is typically stocked at 97% purity in 100 mg to 5 g quantities .

- Similar boronate-containing tetrahydroisoquinolines, such as tert-butyl 7-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, are available but at higher costs (e.g., ~$65,000/5 g for niche derivatives) .

Case Study: Suzuki-Miyaura Coupling Efficiency

In a model reaction with 4-bromotoluene, the target compound achieved 85% yield under standard Pd(PPh₃)₄/K₂CO₃ conditions, comparable to 2-(4-boronobenzyl)tetrahydroisoquinoline derivatives (82–88% yields) .

Actividad Biológica

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a tetrahydroisoquinoline core modified with a dioxaborolane moiety. The presence of the dioxaborolane group enhances its chemical reactivity and potential interactions with biological targets.

1. Pharmacological Effects

Research indicates that tetrahydroisoquinoline derivatives can modulate various biological pathways. The specific compound under discussion has shown potential in:

- Neuromuscular Disorders : It may modulate the contractility of skeletal muscle fibers by interacting with components of the troponin complex. This action is beneficial for conditions characterized by muscle weakness or atrophy .

- Central Nervous System (CNS) Disorders : The compound's ability to influence muscle function suggests potential applications in treating CNS disorders where muscle symptoms are prevalent .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and proteins involved in muscle contraction and neurotransmission:

- Troponin Complex Modulation : By affecting troponin C and other components of the sarcomere, it can enhance muscle contractility .

- Dopamine Receptor Interaction : Some studies have indicated that THIQ derivatives act as positive allosteric modulators at D1 dopamine receptors, which are implicated in several neurological disorders .

Table 1: Summary of Biological Activities

Case Study: Neuromuscular Modulation

A study published in 2017 explored the effects of various tetrahydroisoquinoline derivatives on skeletal muscle contractility. The results demonstrated that compounds similar to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride could effectively enhance muscle performance in models simulating neuromuscular disorders .

Q & A

Q. What are the key synthetic strategies for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The synthesis typically involves functionalizing the tetrahydroisoquinoline core with a boronate ester group. A common approach is:

- Reductive amination : Reacting a nitrovinyl precursor (e.g., (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine) with LiAlH₄ in THF to yield ethylamine intermediates, followed by purification via silica gel chromatography (61% yield) .

- Borylation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling or direct electrophilic borylation, as seen in analogous compounds .

- Hydrochloride formation : Treating the free base with HCl in ethanol or methanol to precipitate the hydrochloride salt .

Q. How should this compound be characterized to confirm its structural integrity?

Comprehensive characterization includes:

- NMR spectroscopy : ¹H, ¹³C, and ¹¹B NMR to verify the boronate ester and tetrahydroisoquinoline moieties. The pinacol boronate group shows a distinct singlet at ~1.3 ppm (CH₃) in ¹H NMR .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H⁺] for C₁₆H₂₂BClNO₂).

- HPLC purity analysis : Use a C18 column with a water/acetonitrile gradient to ensure ≥95% purity, as required for regulatory compliance .

Q. What are the recommended storage conditions to maintain stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). The boronate ester is moisture-sensitive and may hydrolyze if exposed to humidity .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

The boronate group enables C–C bond formation in cross-couplings. Key parameters:

- Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) in THF or dioxane .

- Base selection : K₂CO₃ or CsF in biphasic conditions (e.g., toluene/water) improves coupling efficiency .

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Monitor via TLC or LC-MS to avoid over-alkylation .

Q. What analytical challenges arise when working with this compound, and how can they be addressed?

- Boronate hydrolysis : Detect free boronic acid via ¹¹B NMR (shift from ~30 ppm for boronate to ~18 ppm for boronic acid). Use anhydrous solvents and Schlenk techniques to mitigate .

- Chiral purity : If the tetrahydroisoquinoline core is chiral, employ chiral HPLC (e.g., Chiralpak IA column) or circular dichroism to confirm enantiomeric excess .

Q. How do steric and electronic effects of the tetrahydroisoquinoline scaffold influence reactivity?

The electron-rich tetrahydroisoquinoline enhances nucleophilicity at the amine site, while the boronate group directs electrophilic substitution. Steric hindrance from the methyl groups on the dioxaborolane ring may slow coupling kinetics, requiring longer reaction times .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in synthetic yields reported across studies?

Example: Ethylamine intermediate yields vary (53% vs. 61%) due to differences in reducing agents (LiAlH₄ vs. catalytic hydrogenation) or purification methods . To ensure reproducibility:

- Document exact stoichiometry, solvent drying protocols, and chromatography gradients.

- Compare reaction progress using inline IR or GC-MS to identify side reactions.

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Waste disposal : Collect boronate-containing waste separately and treat with alkaline hydrolysis (e.g., 1M NaOH) before disposal .

Mechanistic and Application-Focused Queries

Q. What role does the boronate ester play in medicinal chemistry applications?

The boronate group serves as a bioisostere for carboxylic acids, improving metabolic stability and binding affinity in kinase inhibitors or protease inhibitors. It also enables late-stage diversification via cross-coupling .

Q. How can computational modeling guide the design of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.